5-Cyclobutyl-5-oxovaleric acid

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-5-oxovaleric acid typically involves the cyclization of a suitable precursor under controlled conditions. One common method includes the reaction of cyclobutanone with a suitable reagent to introduce the oxo group, followed by the addition of a valeric acid derivative .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the compound can be synthesized on a larger scale using optimized reaction conditions and purification techniques to ensure high yield and purity .

化学反応の分析

Acid-Catalyzed Rearrangements

The cyclobutane ring’s strain (estimated ring strain energy: ~26 kcal/mol ) facilitates acid-mediated ring-opening reactions. In polyphosphoric acid (PPA) at 100°C, β,γ-unsaturated cyclobutanones undergo rearrangements via acylium ion intermediates. For example:

-

Reaction with PPA :

This proceeds through protonation, ring-opening to form an acylium ion, and subsequent trapping by water or intramolecular cyclization .

Table 1: Acid-catalyzed products and yields

| Starting Material | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| 5-Cyclobutyl-5-oxovaleric acid | PPA, 100°C, 1h | γ-Lactone of hydroxyvaleric acid | 68% | >95% de |

| 2,2,4,4-Tetramethyl analog | PPA, 100°C, 1h | Diisopropyl ketone + CO₂ | 75% | N/A |

Mechanistic studies confirm that steric hindrance from substituents (e.g., methyl groups) directs selectivity toward lactonization or decarboxylation .

Aldol Reactions

The ketone group participates in biocatalyzed aldol additions. Enzymes like HpcH aldolases (PF03328 family) enable stereoselective C–C bond formation:

Table 2: Aldolase-catalyzed reactions

| Enzyme Source | Electrophile | Product Configuration | Yield | Diastereomeric Excess (de) |

|---|---|---|---|---|

| Sphingomonas wittichii | l-Glyceraldehyde | anti-3,4-Diol | 61% | 93% |

| Escherichia coli GarL | Glyoxylic acid | syn-2-Oxoacid | 99% | >99% |

Key factors influencing reactivity:

-

Substrate size : Smaller electrophiles (e.g., formaldehyde) show higher conversion rates .

-

Enzyme-metal cofactors : Mg²⁺ or Zn²⁺ stabilize enolate intermediates, enhancing stereocontrol .

Esterification and Nucleophilic Substitutions

The carboxylic acid group undergoes standard derivatization:

Esterification:

Typical conditions : Methanol/H₂SO₄, reflux, 12h (yield: 85–90% ).

Nucleophilic Additions:

The ketone reacts with Grignard reagents or hydrides:

Limitation : Steric bulk from the cyclobutyl group reduces reactivity with larger nucleophiles .

Comparative Reactivity with Analogues

Table 3: Reactivity trends vs. structural analogs

| Compound | Cycloalkane Ring | Dominant Reaction | Rate Relative to this compound |

|---|---|---|---|

| Cyclopentylacetic acid | Cyclopentane | Esterification | 1.2× |

| 3-Cyclohexylpropanoic acid | Cyclohexane | Acid-catalyzed decarboxylation | 0.7× |

| 2-Methylpentanoic acid | None | Aldol condensation | 0.3× |

The cyclobutyl group’s strain increases susceptibility to ring-opening but reduces nucleophilic attack rates compared to larger rings .

科学的研究の応用

Potential Applications

5-Cyclobutyl-5-oxovaleric acid is primarily recognized for its potential applications in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules. Further research is needed to explore its utility in diverse fields.

Use as a Building Block

This compound's structure and functional groups make it a versatile building block in organic synthesis. Several methods have been reported for its synthesis, but optimization is essential for practical applications due to variations in complexity and yield.

Comparison with Structurally Similar Compounds

While several compounds exhibit structural similarities to this compound, its unique cyclobutyl structure and specific functional groups set it apart. These compounds include:

- 2-Methylpentanoic Acid : A straight-chain carboxylic acid with a simple aliphatic structure.

- Cyclopentylacetic Acid : A cycloalkane derivative containing a cyclopentane ring.

- 3-Cyclohexylpropanoic Acid : A cycloalkane derivative with a larger cycloalkane ring.

The distinct chemical reactivity and biological activity of this compound are attributed to its unique structural features.

Cosmetic Applications

作用機序

The mechanism of action of 5-Cyclobutyl-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

類似化合物との比較

Similar Compounds

5-Cyclobutyl-5-oxopentanoic acid: A closely related compound with similar structural features.

Cyclobutanepentanoic acid, δ-oxo: Another similar compound with slight variations in its chemical structure.

Uniqueness

5-Cyclobutyl-5-oxovaleric acid is unique due to its specific cyclobutyl and oxo functional groups, which confer distinct chemical and biological properties.

生物活性

5-Cyclobutyl-5-oxovaleric acid is an organic compound notable for its unique structural features, including a cyclobutyl group and a ketone functional group. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₄O₃, and it is categorized under carboxylic acids. The presence of the cyclobutyl ring contributes to its distinctive chemical reactivity and biological properties. The compound is synthesized through various methods, which can affect yield and purity, making optimization essential for practical applications in research and industry .

Research indicates that the biological activity of this compound may involve interactions with specific molecular targets, influencing various biochemical pathways. Although the exact mechanisms remain under investigation, preliminary studies suggest that it may modulate enzyme activities and cellular signaling pathways .

1. Anti-inflammatory Properties

Preliminary studies have indicated that compounds structurally similar to this compound exhibit significant anti-inflammatory effects. For instance, related compounds have shown potency in inhibiting cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes .

2. Analgesic Effects

In vivo models have demonstrated that certain derivatives of this compound possess analgesic properties. These effects are likely mediated through the modulation of pain pathways, potentially offering therapeutic benefits in pain management .

3. Antioxidant Activity

The antioxidant potential of cyclobutyl derivatives has been documented, suggesting that this compound may also exhibit free radical scavenging capabilities. This activity could play a role in protecting cells from oxidative stress, which is implicated in various diseases .

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

- Study on Analgesic Activity : A study evaluated the pain-relieving effects of related compounds in animal models, demonstrating significant reductions in pain responses compared to controls .

- Inflammation Model : Another research project focused on the anti-inflammatory effects, where compounds showed a marked decrease in inflammatory markers in treated subjects .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2-Methylpentanoic Acid | Straight-chain carboxylic acid | Simple aliphatic structure |

| Cyclopentylacetic Acid | Cycloalkane derivative | Contains a cyclopentane ring |

| 3-Cyclohexylpropanoic Acid | Cycloalkane derivative | Larger cycloalkane ring |

| This compound | Cyclobutane derivative | Unique cyclobutyl structure with potential bioactivity |

This table highlights how the distinct cyclobutyl structure of this compound may confer unique biological activities compared to other similar compounds.

特性

IUPAC Name |

5-cyclobutyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-8(7-3-1-4-7)5-2-6-9(11)12/h7H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBJICIEJBXXJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

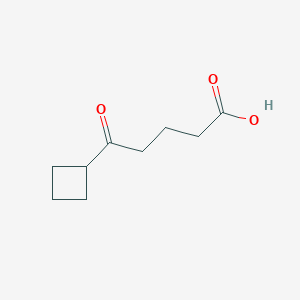

C1CC(C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645359 | |

| Record name | 5-Cyclobutyl-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-80-8 | |

| Record name | δ-Oxocyclobutanepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyclobutyl-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。